molecular formula C27H48N2O B1212623 Cyclovirobuxine C CAS No. 30276-35-8

Cyclovirobuxine C

Numéro de catalogue B1212623
Numéro CAS: 30276-35-8
Poids moléculaire: 416.7 g/mol
Clé InChI: IDOHCEDWHOEHNL-ZUDQDPCPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclovirobuxine C is a chemical compound with the molecular formula C27H48N2O . It is one of the defined stereocentres .


Molecular Structure Analysis

The molecular structure of Cyclovirobuxine C is complex, with 10 of 10 defined stereocentres . The exact mass is 416.376678 Da and the average mass is 416.683 Da .


Physical And Chemical Properties Analysis

Cyclovirobuxine C has an average mass of 416.683 Da and a monoisotopic mass of 416.376678 Da . It is stable if stored as directed and should avoid strong oxidizing agents .

Applications De Recherche Scientifique

  • Cardiovascular Benefits and Mechanisms Cyclovirobuxine D, a compound extracted from Buxus microphylla, is recognized for its effectiveness in treating acute myocardial ischemia. Research indicates its potential in increasing cardiomyocytes viability, reducing infarct size, and protecting endothelial cells. Its mechanism of action may involve K(ATP) channel opening, stimulating nitric oxide generation, and inhibiting venous thrombosis (Hu, Liu, Wang, & Chen, 2007).

  • Impact on HERG Potassium Channels Cyclovirobuxine D has been found to inhibit the currents of HERG potassium channels in HEK293 cells, which play a crucial role in cardiac repolarization. This interaction suggests a molecular mechanism for the drug's effects on action potential duration and QT interval prolongation (Zhao, Wang, Xu, Zhao, Liu, & Peng, 2011).

  • Analgesic Effects The drug exhibits significant analgesic effects against various mouse models of pain, including inflammatory and neuropathic pain. It inhibits voltage-gated Cav2.2 and Cav3.2 channels, with a dominant role of Cav3.2 inhibition in its pain-relieving effects (Su, Gong, Li, Yang, & Nian, 2022).

  • Effects on Heart Failure Cyclovirobuxine D shows beneficial effects in preventing cardiac dysfunction in rats with congestive heart failure induced by myocardial infarction. This supports its potential as a new therapy for heart failure (Yu, Fang, Lü, Xu, & Lu, 2011).

  • Anticancer Potential Studies have revealed that Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway. It shows promise in inhibiting proliferation, migration, and epithelial-mesenchymal transition of cancer cells (Jiang, Chen, Ren, Li, Sun, Xing, Zhu, & Piao, 2020). Similarly, its protective effects against doxorubicin-induced cardiomyopathy and oxidative damage have been observed, highlighting its potential in cancer treatment (Guo, Guo, Yang, Peng, Zhao, Li, & Peng, 2015).

  • Interaction with Human Serum Albumin The interaction of Cyclovirobuxine D with human serum albumin has been studied using multispectroscopic techniques and molecular modeling. This research provides insights into the drug's pharmacokinetics and potential effects on human health (Yue, Liu, Liu, Dong, & Fan, 2014).

  • Diabetic Cardiomyopathy Treatment Cyclovirobuxine D has shown potential in treating diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses, thus providing a new avenue for addressing this major cause of death in diabetic patients (Jiang, Fu, Xu, Hu, Yang, Zhang, Luo, Gan, Tao, Liang, & Shen, 2020).

Orientations Futures

Cyclovirobuxine D, a related compound, has been found to have strong analgesic effects mainly via blockade of Cav3.2 and provides a compelling rationale and foundation for conducting clinical studies to repurpose Cyclovirobuxine D in pain management . This suggests potential future directions for research into Cyclovirobuxine C and its potential therapeutic uses.

Propriétés

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethyl-6-(methylamino)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N2O/c1-17(29(7)8)22-18(30)15-25(5)20-10-9-19-23(2,3)21(28-6)11-12-26(19)16-27(20,26)14-13-24(22,25)4/h17-22,28,30H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOHCEDWHOEHNL-ZUDQDPCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332026
Record name Cyclovirobuxine C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclovirobuxine C

CAS RN

30276-35-8
Record name (3β,5α,16α,20S)-20-(Dimethylamino)-4,4,14-trimethyl-3-(methylamino)-9,19-cyclopregnan-16-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30276-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclovirobuxine C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclovirobuxine C
Reactant of Route 2
Reactant of Route 2
Cyclovirobuxine C
Reactant of Route 3
Reactant of Route 3
Cyclovirobuxine C
Reactant of Route 4
Reactant of Route 4
Cyclovirobuxine C
Reactant of Route 5
Cyclovirobuxine C
Reactant of Route 6
Cyclovirobuxine C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.